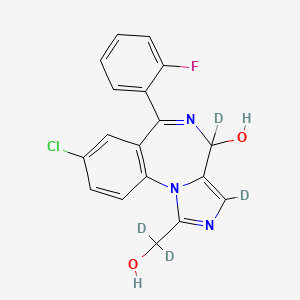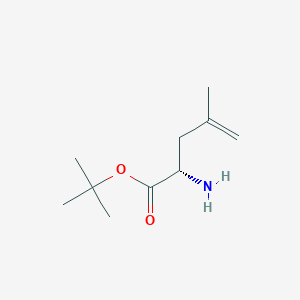
tert-Butyl (S)-2-amino-4-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-amino-4-methylpent-4-enoate is an organic compound that features a tert-butyl group, an amino group, and a pent-4-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-amino-4-methylpent-4-enoate typically involves the esterification of (S)-2-amino-4-methylpent-4-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield . This method allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-2-amino-4-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoate moiety to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Saturated esters or amines.
Substitution: Various substituted amino esters.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-2-amino-4-methylpent-4-enoate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-amino-4-methylpentanoate: Lacks the double bond in the pent-4-enoate moiety, leading to different reactivity and applications.
tert-Butyl (S)-2-amino-4-methylhex-4-enoate: Contains an additional carbon in the chain, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
87325-69-7 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1 |
InChI-Schlüssel |
HQVGCJRZCBKNRI-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=C)C[C@@H](C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(=C)CC(C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


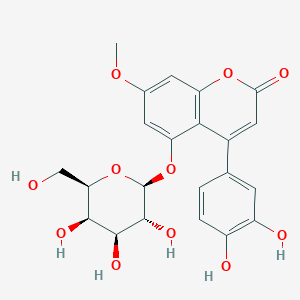
![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)

![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)
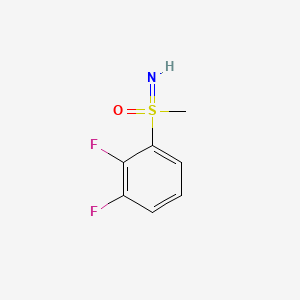

![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
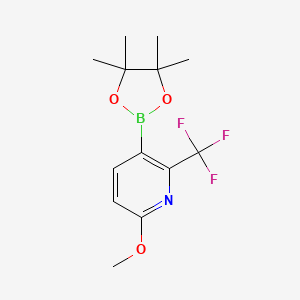
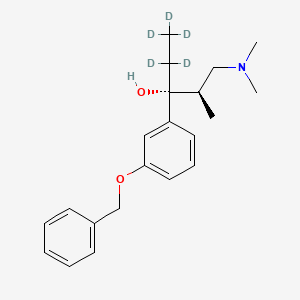
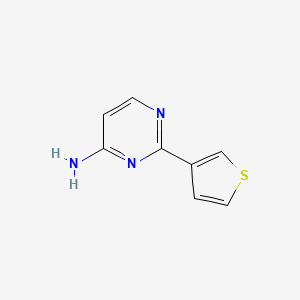
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

